2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H26N6O3S and its molecular weight is 490.58. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.
Chemical Structure and Synthesis
The compound features several key structural elements:
- Triazolo[4,3-b]pyridazine core
- Dimethoxyphenyl group
- Thioether linkage
- Piperazine moiety
Synthesis Methods
The synthesis typically involves multi-step organic reactions. Key methods include:
- Formation of the triazolo[4,3-b]pyridazine core through cyclization reactions.
- Introduction of the dimethoxyphenyl group via electrophilic aromatic substitution.
- Thioether formation using thiol reagents.
- Final coupling with piperazine derivatives.
Advanced techniques such as microwave-assisted synthesis may enhance yields and reduce reaction times, making the process more efficient .
The biological activity of this compound is attributed to its interaction with various molecular targets in the body. The triazolo and pyridazine components are known for their roles as pharmacophores in several therapeutic agents. Preliminary studies suggest that this compound may exhibit:
- Anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer effects , potentially through modulation of cell signaling pathways involving kinases and receptors .
In Vitro and In Vivo Studies
Recent research has demonstrated significant biological activities:
Case Studies
- Study on Anti-inflammatory Properties : A recent investigation highlighted the compound's ability to selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
- Anticancer Research : Another study focused on the compound's efficacy against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3S/c1-33-20-9-8-18(16-21(20)34-2)25-27-26-22-10-11-23(28-31(22)25)35-17-24(32)30-14-12-29(13-15-30)19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPOSJYEMPLROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.